molecular formula C31H34F2N2OS B374698 4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone

4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone

Cat. No.: B374698
M. Wt: 520.7g/mol
InChI Key: IIZOUEFDIZMEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone is a complex organic compound that features a combination of fluorinated phenyl and benzothiepin structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate:

    Synthesis of the Benzothiepin Core: The benzothiepin structure is synthesized through a series of cyclization reactions, often starting from a suitable thiophene precursor.

    Coupling Reactions: The fluorophenyl and benzothiepin intermediates are coupled using a piperazine linker, typically through nucleophilic substitution reactions.

    Final Assembly: The final step involves the attachment of the butanone moiety, often through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorine atoms on the phenyl and benzothiepin rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its fluorinated components could enhance binding affinity and specificity.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its fluorinated phenyl and benzothiepin moieties could contribute to its activity as a drug candidate.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups could enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone
  • 1-(4-Fluorophenyl)-4-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]butan-2-one
  • 1-(4-Fluorophenyl)-4-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]butan-3-one

Uniqueness

The uniqueness of this compound lies in its specific combination of fluorinated phenyl and benzothiepin structures, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C31H34F2N2OS

Molecular Weight

520.7g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C31H34F2N2OS/c1-21(2)23-8-12-30-27(18-23)28(19-24-7-11-26(33)20-31(24)37-30)35-16-14-34(15-17-35)13-3-4-29(36)22-5-9-25(32)10-6-22/h5-12,18,20-21,28H,3-4,13-17,19H2,1-2H3

InChI Key

IIZOUEFDIZMEFL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCCC(=O)C5=CC=C(C=C5)F)C=CC(=C3)F

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCCC(=O)C5=CC=C(C=C5)F)C=CC(=C3)F

Origin of Product

United States

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